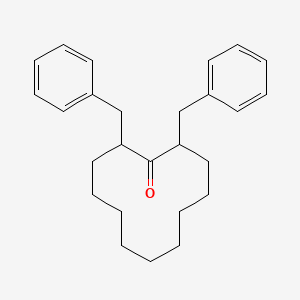

2,12-Dibenzylcyclododecanone

Description

2,12-Dibenzylcyclododecanone is a cyclic ketone derivative featuring a 12-membered carbon ring (cyclododecanone) with benzyl groups substituted at the 2- and 12-positions. The compound’s structure combines the steric effects of the bulky benzyl groups with the electronic properties of the ketone moiety, making it a subject of interest in organic synthesis and materials science. For example, cyclododecanone derivatives are often studied for their conformational flexibility and applications in catalysis or polymer chemistry .

Structure

3D Structure

Properties

CAS No. |

49709-14-0 |

|---|---|

Molecular Formula |

C26H34O |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

2,12-dibenzylcyclododecan-1-one |

InChI |

InChI=1S/C26H34O/c27-26-24(20-22-14-8-6-9-15-22)18-12-4-2-1-3-5-13-19-25(26)21-23-16-10-7-11-17-23/h6-11,14-17,24-25H,1-5,12-13,18-21H2 |

InChI Key |

GSLUYSCGNNQCCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(C(=O)C(CCCC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,12-Dibenzylcyclododecanone can be synthesized using cyclododecanone as the starting material. The synthesis involves the introduction of benzyl groups at the 2nd and 12th positions of the cyclododecanone ring. This can be achieved through a series of reactions, including alkylation and subsequent purification steps. The reaction conditions typically involve the use of reagents such as benzyl chloride and a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,12-Dibenzylcyclododecanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ketone group in the cyclododecanone ring.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

Mechanism of Action

The mechanism of action of 2,12-Dibenzylcyclododecanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,12-Dibenzylcyclododecanone with structurally related compounds, focusing on molecular properties and applications. Data are derived from the provided evidence and analogous chemical principles:

Key Differences:

Structural Complexity: this compound’s cyclic structure and benzyl substituents introduce steric hindrance and electronic effects absent in linear analogs like 2-Dodecanone or 2-Undecanone. This complexity may influence reactivity in catalytic systems . Linear ketones (e.g., 2-Dodecanone) exhibit simpler conformational profiles, favoring applications in bulk solvents or fragrances .

In contrast, 2-Tridecanone’s dimethoxy groups improve polarity and solubility .

Thermodynamic Behavior: Linear ketones (e.g., 2-Dodecanone) have well-documented phase-change data (e.g., enthalpy of vaporization = 64.2 kJ/mol ), whereas cyclic derivatives may exhibit higher melting points due to restricted molecular motion.

Research Findings and Limitations

- Catalyst Design: Cyclic ketones like this compound are theorized to stabilize metal catalysts via steric shielding, though experimental validation is absent in the evidence .

- Synthetic Challenges : Benzyl-substituted cyclic ketones may face synthesis hurdles (e.g., low yields due to ring strain), unlike linear analogs with straightforward preparation routes .

- Data Gaps: No direct studies on this compound were found in the evidence, necessitating extrapolation from related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.